3-Phenyl-2-propyn-1-amine: A Technical Guide to a Versatile Moiety in Chemical and Pharmaceutical Sciences
3-Phenyl-2-propyn-1-amine: A Technical Guide to a Versatile Moiety in Chemical and Pharmaceutical Sciences
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: The Strategic Importance of 3-Phenyl-2-propyn-1-amine
3-Phenyl-2-propyn-1-amine, also known as 3-phenylpropargylamine, is a deceptively simple molecule that holds significant strategic value in modern organic synthesis and medicinal chemistry.[1] Structurally, it combines a rigid phenylacetylene backbone with a nucleophilic primary amine, creating a versatile scaffold with distinct reactive centers. This unique combination makes it a valuable building block for a wide array of more complex molecules, including heterocycles and pharmacologically active agents.[2] Its applications are particularly noteworthy in the field of neurodegenerative disorders, where the propargylamine moiety is a key feature of marketed drugs like selegiline and rasagiline.[3] This guide provides an in-depth examination of the core chemical properties, reactivity, and biological significance of 3-Phenyl-2-propyn-1-amine, offering field-proven insights for its application in research and development.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application. These characteristics dictate handling, reaction conditions, and analytical verification.
Physicochemical Properties
3-Phenyl-2-propyn-1-amine is typically encountered as its free base or as a more stable hydrochloride salt. The properties of both forms are summarized below for easy comparison. The free base is a liquid at room temperature, while the hydrochloride salt is a solid.[4][5]
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₉H₉N | C₉H₁₀ClN | [6] |
| Molecular Weight | 131.17 g/mol | 167.64 g/mol | [4] |
| CAS Number | 78168-74-8 | 30011-36-0 | [7][8] |
| Appearance | Clear, colorless to slightly yellow liquid | Solid | [4][5] |
| Boiling Point | 227.7 °C at 760 mmHg | N/A | [4] |
| Melting Point | N/A | 222-226 °C | [5] |
| Density | 1.03 g/cm³ | N/A | [4] |
| Storage Temperature | 2-8°C | 2-8°C | [5][9] |
The molecule's solubility is a balance of its competing functionalities. The primary amine group can participate in hydrogen bonding, lending some polarity, while the phenyl ring and alkyne group contribute significant hydrophobic character. This results in moderate solubility in polar solvents, which can be enhanced under acidic conditions due to the protonation of the amine, and good solubility in many organic solvents.
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. While a publicly available, peer-reviewed spectrum for 3-Phenyl-2-propyn-1-amine is not readily found, we can predict its characteristic spectroscopic signature based on its functional groups and data from analogous compounds like 3-Phenyl-2-propyn-1-ol.[10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
-
Aromatic Protons (C₆H₅-): A complex multiplet in the range of δ 7.2-7.5 ppm.
-
Methylene Protons (-CH₂-NH₂): A singlet or a finely split multiplet around δ 3.5-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically δ 1.5-3.0 ppm), whose chemical shift is highly dependent on solvent and concentration. This signal will exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal:
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm.
-
Alkynyl Carbons (-C≡C-): Two distinct signals in the δ 80-90 ppm range.
-
Methylene Carbon (-CH₂-): A signal in the δ 30-40 ppm range.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present:
-
N-H Stretch: A moderate, often broad, absorption in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C≡C Stretch (Alkyne): A weak but sharp absorption around 2100-2200 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
Part 2: Synthesis and Chemical Reactivity
The synthetic utility of 3-Phenyl-2-propyn-1-amine stems from the distinct reactivity of its functional groups, allowing for selective transformations.
Synthetic Pathways
The synthesis of propargylamines is a well-established field in organic chemistry. One of the most powerful and atom-economical methods is the A³ coupling (Aldehyde-Alkyne-Amine) reaction.[2] This one-pot, three-component reaction provides a direct route to substituted propargylamines.
Caption: General workflow for A³ coupling synthesis of propargylamines.
A more classical, though less direct, approach could involve the Gabriel synthesis, starting from 3-phenyl-1-propanol, to avoid over-alkylation of the amine.[12]
Core Reactivity
The molecule's reactivity can be understood by considering its three main components: the amine, the alkyne, and the phenyl ring.
Mol [label=<
Functional Group Reactive Site Typical Reactions
Primary Amine (-NH₂) Nucleophilic Nitrogen Acylation, Alkylation, Sulfonylation, Imine Formation
Alkyne (-C≡C-) π-system Click Chemistry (Azide-Alkyne Cycloaddition), Sonogashira Coupling, Hydration, Reduction
Phenyl Ring (C₆H₅-) Aromatic System Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
]; }
Caption: Key reactive sites and associated transformations of the molecule.
-
The Amine Group: As a primary amine, it is a potent nucleophile and a base. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and reacts with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.
-
The Alkyne Group: The internal alkyne is less reactive than a terminal alkyne but can still participate in various metal-catalyzed reactions. It is a key component for "click chemistry" reactions and can be hydrogenated to the corresponding alkene or alkane.
-
The Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution. The propargylamine substituent is generally considered to be weakly deactivating and meta-directing.
Part 3: Applications in Drug Discovery and Development
The propargylamine moiety is a privileged scaffold in medicinal chemistry, primarily due to its role as an inhibitor of monoamine oxidase (MAO) enzymes and other biological targets.[3][13]
Mechanism of Action: Dopamine β-Hydroxylase Inhibition
3-Phenyl-2-propyn-1-amine hydrochloride is a known inhibitor of Dopamine β-hydroxylase (DBH). DBH is a critical copper-containing enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[14][15]
By inhibiting DBH, the compound effectively blocks this conversion.[16] This leads to two primary neurochemical changes:
-
An increase in the concentration of dopamine.
-
A decrease in the concentration of norepinephrine.
This modulation of key neurotransmitter levels is the basis for its therapeutic potential in a range of neurological and psychiatric conditions, including anxiety, depression, and addiction.[16][17]
Protocol: N-Acetylation of 3-Phenyl-2-propyn-1-amine
This protocol provides a standard, self-validating method for derivatizing the primary amine, a common first step in creating a library of compounds for screening.
Objective: To synthesize N-(3-phenylprop-2-yn-1-yl)acetamide.
Materials:
-
3-Phenyl-2-propyn-1-amine (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Phenyl-2-propyn-1-amine (1.0 eq) in anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes. Causality Note: The base is crucial to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled, stirring solution. Causality Note: Slow addition is necessary to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench any remaining acetic anhydride and neutralize the acid.
-
Workup - Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water, followed by brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(3-phenylprop-2-yn-1-yl)acetamide.
Part 4: Safety and Handling
Proper handling is essential when working with any reactive chemical. 3-Phenyl-2-propyn-1-amine and its salts present specific hazards that must be managed.
-
Hazard Identification: The compound is classified as harmful if swallowed and causes serious eye irritation. [18]* Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place, typically between 2-8°C, away from incompatible materials like strong oxidizing agents and acids. [5][9]* Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.
Conclusion
3-Phenyl-2-propyn-1-amine is a cornerstone molecule whose value is derived from its structural simplicity and functional group versatility. [1]Its well-defined physicochemical properties, predictable reactivity, and significant biological activity, particularly as a DBH inhibitor, make it an indispensable tool for researchers in organic synthesis and drug discovery. A comprehensive understanding of its chemical personality, as outlined in this guide, is the first step toward unlocking its full potential in the development of novel therapeutics and complex chemical architectures.
References
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